molecular formula C7H8AsO2 B14394217 p-Toluylarsinsaure

p-Toluylarsinsaure

Cat. No.: B14394217
M. Wt: 199.06 g/mol
InChI Key: LXYVRCBCBNIQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Toluylarsinsaure: , also known as p-toluenesulfonic acid, is an organic compound with the formula CH₃C₆H₄SO₃H. It is a white solid that is soluble in water, alcohols, and other polar organic solvents. This compound is widely used in organic synthesis due to its strong acidic properties and ability to act as a catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Toluylarsinsaure can be synthesized through the sulfonation of toluene using concentrated sulfuric acid. The reaction involves electrophilic aromatic substitution, where the sulfonating agent (sulfur trioxide or the HSO₃⁺ cation) reacts with toluene to form p-toluenesulfonic acid. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of toluene and sulfuric acid in a reactor, followed by separation and purification steps to isolate the final product. The use of azeotropic distillation helps in removing water from the reaction mixture, driving the equilibrium towards the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: p-Toluylarsinsaure undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

p-Toluylarsinsaure has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in esterification, dehydration, and polymerization reactions.

    Biology: It serves as a reagent in the synthesis of biologically active compounds.

    Medicine: It is used in the pharmaceutical industry as a counterion for basic drugs due to its strong acidic and hydrophilic properties.

    Industry: It is employed in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-toluylarsinsaure involves its ability to donate protons (H⁺ ions) due to its strong acidic nature. This proton donation facilitates various chemical reactions by activating substrates or stabilizing transition states. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Uniqueness: p-Toluylarsinsaure is unique due to its combination of strong acidity, solubility in polar solvents, and ability to act as a catalyst in a wide range of reactions. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H8AsO2

Molecular Weight

199.06 g/mol

InChI

InChI=1S/C7H8AsO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)

InChI Key

LXYVRCBCBNIQFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[As](=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.